molecular formula C14H15NO B1267176 [2-(Benzylamino)phenyl]methanol CAS No. 1722-07-2

[2-(Benzylamino)phenyl]methanol

Cat. No.: B1267176
CAS No.: 1722-07-2
M. Wt: 213.27 g/mol
InChI Key: IZVGAWSZFRYTTD-UHFFFAOYSA-N
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Description

[2-(Benzylamino)phenyl]methanol: is an organic compound with the molecular formula C14H15NO It consists of a benzylamino group attached to a phenyl ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Benzylation of 2-Aminobenzyl Alcohol: One common method involves the benzylation of 2-aminobenzyl alcohol. This can be achieved by reacting 2-aminobenzyl alcohol with benzyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction of 2-(Benzylamino)benzaldehyde: Another method involves the reduction of 2-(benzylamino)benzaldehyde using a reducing agent like sodium borohydride. This reaction is also carried out in an organic solvent such as ethanol at room temperature.

Industrial Production Methods: Industrial production methods for [2-(Benzylamino)phenyl]methanol are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and more efficient purification techniques like crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(Benzylamino)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include manganese dioxide and chromium trioxide.

    Reduction: The compound can be reduced to form amines or other reduced derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Manganese dioxide in dichloromethane at room temperature.

    Reduction: Sodium borohydride in ethanol at room temperature.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent.

Major Products:

    Oxidation: 2-(Benzylamino)benzaldehyde or 2-(Benzylamino)acetophenone.

    Reduction: 2-(Benzylamino)phenylethylamine.

    Substitution: Various substituted benzylamino derivatives.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: [2-(Benzylamino)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Probes: It can be used as a probe to study biological processes involving amine and alcohol functionalities.

Medicine:

    Drug Development: The compound is explored for its potential therapeutic properties, including its use as a precursor for drug candidates targeting various diseases.

Industry:

    Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which [2-(Benzylamino)phenyl]methanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through its benzylamino and hydroxyl groups, affecting molecular pathways and cellular processes. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

    [2-(Methylamino)phenyl]methanol: Similar structure but with a methyl group instead of a benzyl group.

    [2-(Ethylamino)phenyl]methanol: Similar structure but with an ethyl group instead of a benzyl group.

    [2-(Phenylamino)phenyl]methanol: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness:

    Benzyl Group: The presence of the benzyl group in [2-(Benzylamino)phenyl]methanol provides unique steric and electronic properties, making it distinct from its methyl, ethyl, and phenyl analogs. This can influence its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

[2-(benzylamino)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c16-11-13-8-4-5-9-14(13)15-10-12-6-2-1-3-7-12/h1-9,15-16H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVGAWSZFRYTTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10304460
Record name [2-(benzylamino)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1722-07-2
Record name NSC165833
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165833
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [2-(benzylamino)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The general procedure under argon was followed using copper(I) iodide (10 mg, 0.5 mmol), K3PO4 (425 mg, 2.00 mmol), benzylamine (131 μL, 1.20 mmol), 2-iodobenzylalcohol (234 mg, 1.00 mmol), ethylene glycol (111 μL, 2.00 mmol) and 2-propanol (1.0 mL). Column chromatography using a solvent mixture (hexane/ethyl acetate=4/1, Rf=0.3) afforded 2-(N-benzyl)aminobenzylalcohol (203 mg, 95% isolated yield) as off-white solid. The spectral data (1H NMR) matched with the literature references and GC analysis indicated >95% purity. See Coppola, G. A. J. Herterocyl. Chem. 1986, 23, 223-224.
Name
K3PO4
Quantity
425 mg
Type
reactant
Reaction Step One
Quantity
131 μL
Type
reactant
Reaction Step Two
Quantity
234 mg
Type
reactant
Reaction Step Three
Quantity
111 μL
Type
reactant
Reaction Step Four
Name
copper(I) iodide
Quantity
10 mg
Type
catalyst
Reaction Step Five
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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